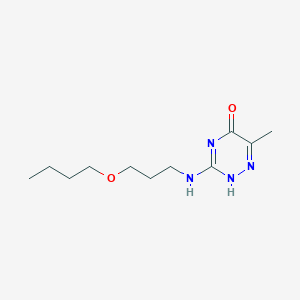![molecular formula C17H22N2O7S2 B254059 Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B254059.png)
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate, also known as E64d, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes, including protein degradation, antigen processing, and apoptosis. E64d has been shown to have a wide range of applications in the fields of biochemistry, cell biology, and pharmacology.
Mecanismo De Acción
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate exerts its inhibitory effect on cysteine proteases by irreversibly binding to the active site of the enzyme. This prevents the enzyme from cleaving its substrate, leading to the accumulation of partially degraded proteins and peptides. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to be highly selective for cysteine proteases, with minimal effects on other classes of proteases.
Biochemical and Physiological Effects
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects, depending on the specific cysteine protease that is targeted. Inhibition of cathepsins has been shown to lead to decreased antigen processing and presentation, increased apoptosis, and decreased cancer cell invasion and metastasis. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate in lab experiments is its high selectivity for cysteine proteases. This allows researchers to specifically target these enzymes without affecting other classes of proteases. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate is also a potent inhibitor, with low nanomolar IC50 values for many cysteine proteases. However, one limitation of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate is its irreversible binding to the active site of the enzyme, which makes it difficult to study the kinetics of enzyme inhibition.
Direcciones Futuras
There are several future directions for the use of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate in scientific research. One area of interest is the development of more selective inhibitors of specific cysteine proteases, which could have therapeutic applications in cancer and neurodegenerative diseases. Another area of interest is the use of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate in combination with other inhibitors or chemotherapeutic agents, which could lead to synergistic effects in cancer treatment. Finally, the development of new methods for studying the kinetics of enzyme inhibition by Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate could provide valuable insights into the mechanisms of cysteine protease activity and inhibition.
Métodos De Síntesis
The synthesis of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate involves several steps, including the reaction of 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenylsulfonyl chloride with piperidinecarboxylic acid, followed by esterification with ethanol. The final product is obtained after purification by column chromatography. The synthesis of Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Aplicaciones Científicas De Investigación
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has been used extensively in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to be a potent inhibitor of cathepsins, which are cysteine proteases that play important roles in antigen processing, apoptosis, and cancer progression. Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate has also been used to study the role of cysteine proteases in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
Ethyl 1-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate |
|---|---|
Fórmula molecular |
C17H22N2O7S2 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
ethyl 1-[4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)phenyl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H22N2O7S2/c1-2-26-17(21)13-7-10-18(11-8-13)28(24,25)15-5-3-14(4-6-15)19-16(20)9-12-27(19,22)23/h3-6,13H,2,7-12H2,1H3 |
Clave InChI |
DZHVXOLUYHJKJP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
SMILES canónico |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-hydroxy-2-methyl-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B253976.png)
![N-benzyl-4-{[benzyl(methyl)amino]methyl}-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253977.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-cyclohexyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B253978.png)
![2-[2-(2-ethoxyanilino)-2-oxoethyl]sulfonyl-N-phenylacetamide](/img/structure/B253979.png)

![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-3-methylbutanamide](/img/structure/B253985.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]pyrrolidine](/img/structure/B253987.png)






